![molecular formula C21H21N3O4 B12892744 2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid CAS No. 55228-50-7](/img/structure/B12892744.png)
2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Butoxy and Phenyl Groups: The butoxy group can be introduced via an alkylation reaction, while the phenyl group can be added through a Friedel-Crafts acylation reaction.
Formation of Carboxamido and Benzoic Acid Functionalities:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid can undergo various types of chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid:
3-(5-Butoxy-1-phenyl-1H-pyrazole-4-carboxamido)benzoic acid: Similar structure but different position of the carboxamido group.
2-(5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid: Similar structure but different alkoxy group.
Uniqueness
The uniqueness of 2-(5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamido)benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties . This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
55228-50-7 |
|---|---|
Molecular Formula |
C21H21N3O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(5-butoxy-1-phenylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-2-3-13-28-19-14-18(23-24(19)15-9-5-4-6-10-15)20(25)22-17-12-8-7-11-16(17)21(26)27/h4-12,14H,2-3,13H2,1H3,(H,22,25)(H,26,27) |
InChI Key |
XFRYKKOFVZGPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


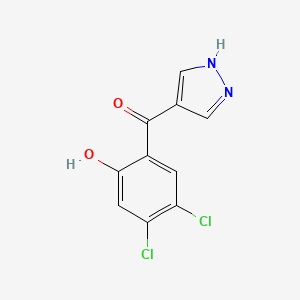
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)

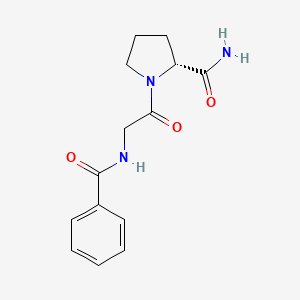
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)

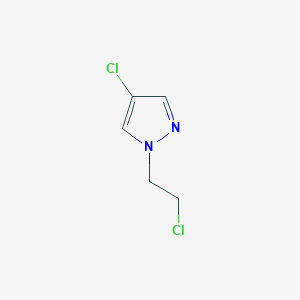
![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
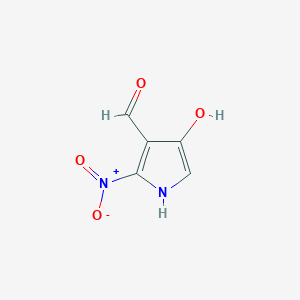
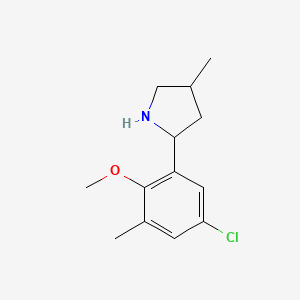

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)
